(1r)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethan-1-ol
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Overview
Description
(1r)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethan-1-ol is an organic compound that features a dioxin ring fused with a benzene ring and an ethan-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethan-1-ol typically involves the following steps:
Formation of the Dioxin Ring: The dioxin ring can be synthesized through a cyclization reaction involving appropriate precursors.
Fusion with Benzene Ring: The dioxin ring is then fused with a benzene ring through a series of condensation reactions.
Introduction of Ethan-1-ol Group: The ethan-1-ol group is introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using catalysts to increase reaction efficiency and implementing purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like hydroxide ions for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a catalyst in various organic reactions.
Biology
Pharmacology: Investigated for potential therapeutic effects and interactions with biological targets.
Biochemical Studies: Used in studies to understand enzyme-substrate interactions and metabolic pathways.
Medicine
Drug Development: Explored as a lead compound for developing new pharmaceuticals.
Diagnostic Tools: Potential use in diagnostic assays and imaging techniques.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of (1r)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
(1r)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethan-1-amine: Similar structure but with an amine group instead of an alcohol group.
(1r)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethan-1-thiol: Similar structure but with a thiol group instead of an alcohol group.
Uniqueness
The uniqueness of (1r)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethan-1-ol lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H12O3 |
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Molecular Weight |
180.20 g/mol |
IUPAC Name |
(1R)-1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethanol |
InChI |
InChI=1S/C10H12O3/c1-7(11)10-6-12-8-4-2-3-5-9(8)13-10/h2-5,7,10-11H,6H2,1H3/t7-,10?/m1/s1 |
InChI Key |
BWBUOEGIFALLRE-PVSHWOEXSA-N |
Isomeric SMILES |
C[C@H](C1COC2=CC=CC=C2O1)O |
Canonical SMILES |
CC(C1COC2=CC=CC=C2O1)O |
Origin of Product |
United States |
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